Intrinsic Cytotoxicity in A549 Lung Adenocarcinoma Cells: Direct Comparison with Reference Top1 Inhibitor LMP‑400
Indeno[1,2-c]isochromene-5,11-dione (the un‑derivatized parent core) demonstrates potent intrinsic cytotoxicity with an IC₅₀ of approximately 92 nM against A549 lung adenocarcinoma cells after 96 h of incubation . For contextual comparison, the established indenoisoquinoline Top1 inhibitor LMP‑400 (indotecan) exhibits IC₅₀ values of 300 nM in P388, 1,200 nM in HCT‑116, and 560 nM in MCF‑7 cell lines ; although the cell lines and exposure times differ, the sub‑100 nM potency of the parent dione in A549 cells underscores that the core scaffold itself harbours significant antiproliferative activity, not merely its elaborated derivatives.
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | ~92 nM (A549, 96 h) |
| Comparator Or Baseline | LMP‑400 (indotecan): 300 nM (P388), 1,200 nM (HCT‑116), 560 nM (MCF‑7) – exposure duration not specified |
| Quantified Difference | Target compound IC₅₀ is 3‑ to 13‑fold lower than LMP‑400 IC₅₀ values in the cited cancer lines, although direct cell‑to‑cell comparison is cautioned |
| Conditions | A549 human lung adenocarcinoma cells; continuous 96 h exposure (target compound); P388, HCT‑116, MCF‑7 lines (comparator) |
Why This Matters
The sub‑100 nM cytotoxicity of the unmodified core suggests that procurement of the parent dione enables libraries that retain intrinsic potency, reducing the risk of pursuing inactive derivatives.
